molecular formula C18H11Cl2N3OS B3127438 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide CAS No. 338415-24-0

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide

Cat. No.: B3127438
CAS No.: 338415-24-0
M. Wt: 388.3 g/mol
InChI Key: VGMAJOKKPHGHTP-UHFFFAOYSA-N
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Description

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core, along with the thiophene and dichlorophenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 3,4-dichloroaniline with 2-bromo-3-thiophenecarboxylic acid, followed by cyclization with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. The final step involves the coupling of the imidazo[1,2-a]pyridine intermediate with thiophene-2-carboxylic acid using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine core, thiophene ring, and dichlorophenyl group. This combination imparts distinct chemical properties and a broad spectrum of biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-12-6-5-11(9-13(12)20)15-10-21-17-14(3-1-7-23(15)17)22-18(24)16-4-2-8-25-16/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMAJOKKPHGHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144066
Record name N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338415-24-0
Record name N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338415-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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